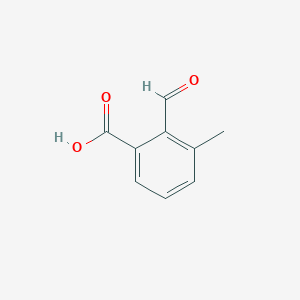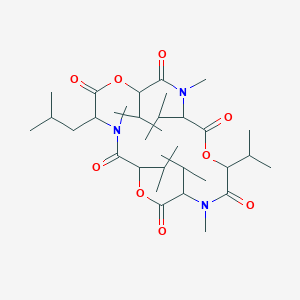
EnniatinB4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Enniatin B4 is typically synthesized through a process involving the cyclocondensation of N-methyl amino acids and hydroxy acids . The synthesis begins with the preparation of the individual amino acid and hydroxy acid components, which are then coupled together in a stepwise manner to form the cyclohexadepsipeptide structure . The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of enniatin B4 involves the fermentation of Fusarium species under controlled conditions . The fungi are cultured in a nutrient-rich medium, and the enniatin B4 is extracted from the culture broth using organic solvents . The crude extract is then purified using chromatographic techniques to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Enniatin B4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the compound for different applications or to study its chemical properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize enniatin B4.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of enniatin B4 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
Enniatin B4 has a wide range of scientific research applications due to its biological activities . In chemistry, it is used as a model compound to study ionophoric properties and membrane transport mechanisms . In biology and medicine, enniatin B4 is investigated for its potential as an antibacterial, antifungal, and anticancer agent . It has shown promising results in inhibiting the growth of various bacterial and fungal pathogens, as well as inducing apoptosis in cancer cells . Additionally, enniatin B4 is used in industry as a natural pesticide and preservative due to its antimicrobial properties .
Mécanisme D'action
The mechanism of action of enniatin B4 involves its ability to form complexes with metal ions and transport them across cell membranes . This ionophoric activity disrupts the ionic balance within cells, leading to cell death . Enniatin B4 primarily targets the mitochondrial permeability transition pore, causing the release of calcium ions and triggering apoptosis . It also interacts with store-operated calcium channels, further contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Enniatin B4 is similar to other enniatins, such as enniatin A, enniatin B, and enniatin B1 . These compounds share a common cyclohexadepsipeptide structure and exhibit similar biological activities . enniatin B4 is unique in its specific ionophoric properties and its ability to selectively target certain cellular pathways . This makes it a valuable compound for studying ion transport and developing new therapeutic agents .
List of Similar Compounds
- Enniatin A
- Enniatin B
- Enniatin B1
- Enniatin B2
- Enniatin B3
Propriétés
Formule moléculaire |
C34H59N3O9 |
|---|---|
Poids moléculaire |
653.8 g/mol |
Nom IUPAC |
4,10,16-trimethyl-3-(2-methylpropyl)-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C34H59N3O9/c1-17(2)16-23-32(41)44-27(21(9)10)30(39)36(14)25(19(5)6)34(43)46-28(22(11)12)31(40)37(15)24(18(3)4)33(42)45-26(20(7)8)29(38)35(23)13/h17-28H,16H2,1-15H3 |
Clé InChI |
PKDCQKBQAKLZBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)
![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)
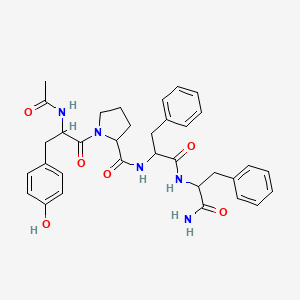
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)
![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)

![beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)
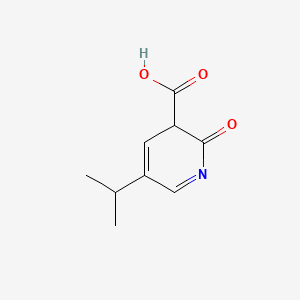
![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)

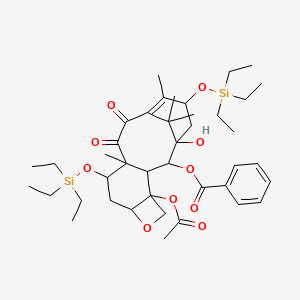

![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
